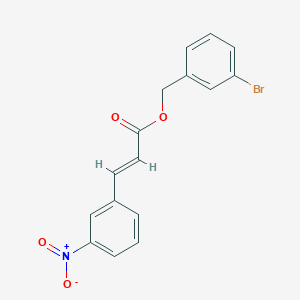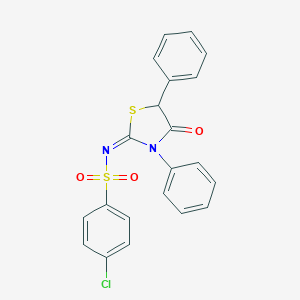
3-morpholinoisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-morpholinoisobenzofuran-1(3H)-one, also known as MIBO, is a synthetic compound that has been widely used in scientific research. MIBO is a potent and selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. Due to its unique pharmacological properties, MIBO has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Mécanisme D'action
3-morpholinoisobenzofuran-1(3H)-one acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that modulates the activity of various neurotransmitter systems in the brain. Activation of the 5-HT1A receptor by 3-morpholinoisobenzofuran-1(3H)-one leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This results in the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
3-morpholinoisobenzofuran-1(3H)-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. 3-morpholinoisobenzofuran-1(3H)-one has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. 3-morpholinoisobenzofuran-1(3H)-one has also been shown to regulate the expression of various genes involved in neuroprotection, synaptic plasticity, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-morpholinoisobenzofuran-1(3H)-one in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. 3-morpholinoisobenzofuran-1(3H)-one is also relatively stable and easy to handle, making it a convenient research tool. However, one limitation of using 3-morpholinoisobenzofuran-1(3H)-one is its potential off-target effects, which may interfere with the interpretation of the results. Additionally, the high potency of 3-morpholinoisobenzofuran-1(3H)-one may lead to receptor desensitization or downregulation, which may affect the long-term effects of the compound.
Orientations Futures
There are several future directions for the research on 3-morpholinoisobenzofuran-1(3H)-one and the 5-HT1A receptor. One area of interest is the development of novel 3-morpholinoisobenzofuran-1(3H)-one derivatives with improved pharmacological properties, such as increased selectivity or longer half-life. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neuropsychiatric disorders, including bipolar disorder, post-traumatic stress disorder, and autism spectrum disorder. Additionally, the use of 3-morpholinoisobenzofuran-1(3H)-one in combination with other pharmacological agents may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3-morpholinoisobenzofuran-1(3H)-one involves several steps, including the reaction of 2-nitrobenzaldehyde with morpholine, reduction of the resulting nitro compound, and cyclization with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 233-235°C. The purity of 3-morpholinoisobenzofuran-1(3H)-one can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
3-morpholinoisobenzofuran-1(3H)-one has been widely used as a research tool to study the function and regulation of the serotonin 5-HT1A receptor. It has been shown to have anxiolytic, antidepressant, and neuroprotective effects in animal models of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia. 3-morpholinoisobenzofuran-1(3H)-one has also been used to investigate the role of the 5-HT1A receptor in the regulation of sleep, appetite, and pain perception.
Propriétés
Nom du produit |
3-morpholinoisobenzofuran-1(3H)-one |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-morpholin-4-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H13NO3/c14-12-10-4-2-1-3-9(10)11(16-12)13-5-7-15-8-6-13/h1-4,11H,5-8H2 |
Clé InChI |
JYGXJJQPHGRKRZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
C1COCCN1C2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)

![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
